molecular formula C20H14ClN5O4 B3015506 N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1021046-11-6

N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

カタログ番号: B3015506
CAS番号: 1021046-11-6
分子量: 423.81
InChIキー: WGBFPYSOEVFVAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core fused with a 4-chlorophenyl substituent and an acetamide group linked to a 1,3-benzodioxol-5-yl moiety. This structure combines electron-withdrawing (4-chlorophenyl) and electron-donating (benzodioxolyl) groups, which may influence its physicochemical and pharmacological properties.

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O4/c21-13-3-1-12(2-4-13)15-8-16-20(28)25(22-10-26(16)24-15)9-19(27)23-14-5-6-17-18(7-14)30-11-29-17/h1-8,10H,9,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBFPYSOEVFVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its effects on various biological targets, and summarizes relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H20ClN3O4SC_{25}H_{20}ClN_3O_4S with a molecular weight of 526.037 g/mol. Its structure includes a benzodioxole moiety and a chlorophenyl group linked to a pyrazolo-triazine core, which is significant for its biological activity.

PropertyValue
Molecular Weight526.037 g/mol
Molecular FormulaC25H20ClN3O4S
LogP4.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Antidiabetic Activity

Research has indicated that benzodioxole derivatives exhibit significant inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion. For instance, compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide have shown IC50 values as low as 0.68 µM against α-amylase in vitro, suggesting strong potential for use in managing diabetes .

Anticancer Potential

The compound has also been evaluated for its cytotoxicity against various cancer cell lines. In studies involving similar benzodioxole derivatives, significant anticancer activity was observed with IC50 values ranging from 26 to 65 µM across different cancer types. Notably, these compounds demonstrated selectivity toward cancer cells while sparing normal cells .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessing the cytotoxicity of benzodioxole derivatives found that certain compounds exhibited potent inhibition against cancer cell lines while showing minimal effects on normal cells (IC50 > 150 µM) .
    • Another investigation revealed that the compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice after multiple doses .
  • Enzyme Inhibition :
    • The compound's structural components suggest potential as an acetylcholinesterase inhibitor. Similar compounds have demonstrated strong inhibitory activity against this enzyme, which is crucial for neurotransmission and has implications in neurodegenerative diseases .
  • Antimicrobial Activity :
    • Related derivatives have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of biological activity that could be explored further .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl acetamide backbone but differ in substituents, which critically affect their properties:

Compound Name R1 (Pyrazolo-triazine substituent) R2 (Acetamide substituent) Molecular Weight (g/mol) Key Structural Features
N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (Target) 4-chlorophenyl 1,3-benzodioxol-5-yl ~454.89 (calculated) Benzodioxole enhances lipophilicity; Cl improves stability
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide () 4-methoxyphenyl 4-chlorobenzyl ~463.88 Methoxy group increases solubility; chlorobenzyl may enhance cell permeability
N-[3-(4-Benzylpiperidinyl)propyl]-2-[2-(4-methoxyphenyl)-7-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide () 4-methoxyphenyl, 7-methyl 3-(4-benzylpiperidinyl)propyl ~598.14 Piperidinyl group improves CNS penetration; methyl enhances metabolic stability

Comparative Analysis

Substituent Effects on Solubility and Bioavailability

  • The target compound ’s 1,3-benzodioxol-5-yl group contributes to moderate lipophilicity (logP ~3.2 estimated), which may limit aqueous solubility but enhance membrane permeability compared to the 4-chlorobenzyl analog in . The latter’s methoxy group (electron-donating) could improve solubility but reduce metabolic stability .
  • The piperidinyl-propyl chain in ’s compound likely enhances blood-brain barrier penetration, making it suitable for CNS-targeted therapies, whereas the target compound’s benzodioxole may favor peripheral action .

In contrast, the 4-methoxyphenyl substituent in and may engage in hydrogen bonding, altering target selectivity .

Synthetic Feasibility

  • Synthesis routes for pyrazolo-triazine derivatives typically involve condensation of hydrazine derivatives with carbonyl intermediates (e.g., as seen in and ). The target compound’s benzodioxole moiety may require protective group strategies during synthesis to avoid side reactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。